3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as CL 218,872, has the empirical formula C13H9F3N4 . It is a selective agonist at the BZ I benzodiazepine receptor .
Molecular Structure Analysis
The molecular weight of this compound is 278.23 Da . Its structure includes a triazolopyridazine core with a trifluoromethylphenyl group and a methyl group attached .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . Its SMILES string representation is Cc1nnc2ccc(nn12)-c3cccc(c3)C(F)(F)F .Aplicaciones Científicas De Investigación
Anti-diabetic Drug Development
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Diabetes Treatment : A study synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, evaluated for their DPP-4 inhibition potential to develop anti-diabetic medications. These compounds showed strong inhibition potential and excellent antioxidant and insulinotropic activity, indicating their potential as effective anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Advanced Prostate Cancer Treatment
- Androgen Receptor Downregulation : Another research focused on the discovery of AZD3514, a small-molecule androgen receptor downregulator for treating advanced prostate cancer. The study outlines modifications to the chemical structure to address specific pharmacological properties, leading to the clinical evaluation of AZD3514 (Bradbury et al., 2013).
Antimicrobial and Antimalarial Activity
- Development of Sulfonamide and Amide Derivatives : Research into sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety showed promising in vitro antimicrobial activity against various bacteria and antifungal and antimalarial activities, underscoring the compound's versatility in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).
Antihistaminic and Anti-inflammatory Activity
- Eosinophil Infiltration Inhibitors : A series of triazolo and imidazo pyridazines were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. These compounds, especially one designated as TAK-427, showed potent antihistaminic activity and inhibited eosinophil infiltration in animal models, indicating potential applications in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Propiedades
IUPAC Name |
3-methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c1-12-21-22-15-5-6-16(23-26(12)15)24-7-9-25(10-8-24)29(27,28)14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTDIUCNYYBRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.